molecular formula C19H19N3O3S B3532817 N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide

N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide

Cat. No. B3532817
M. Wt: 369.4 g/mol
InChI Key: MPHGAIFSWHRUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide, also known as MRS1477, is a small molecule drug that has been extensively studied for its potential therapeutic effects. MRS1477 belongs to the class of compounds known as P2Y~14~ receptor antagonists, which are involved in various physiological processes such as inflammation, immune response, and neurotransmission.

Mechanism of Action

N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide acts as a P2Y~14~ receptor antagonist, which is a G protein-coupled receptor that is involved in various physiological processes such as immune response, inflammation, and neurotransmission. By blocking the P2Y~14~ receptor, N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide can modulate various biochemical and physiological processes in the body. For example, N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to inhibit the activation of microglia, which can reduce neuroinflammation and potentially have neuroprotective effects. N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide has also been shown to reduce the production of cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its specificity for the P2Y~14~ receptor. This allows researchers to selectively modulate this receptor and study its effects on various physiological processes. However, one limitation of using N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide. One area of interest is its potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide can reduce neuroinflammation and potentially have neuroprotective effects, which could be beneficial in these disease conditions. Another area of interest is the development of more selective P2Y~14~ receptor antagonists, which could potentially have fewer off-target effects and be more effective in modulating this receptor.

Scientific Research Applications

N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects in various disease conditions. One of the major areas of research has been in the field of inflammation, where N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have anti-inflammatory effects. Studies have also shown that N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)-N~2~-(2-naphthylsulfonyl)glycinamide can inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.

properties

IUPAC Name

2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-9-10-20-18(11-14)21-19(23)13-22(2)26(24,25)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHGAIFSWHRUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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